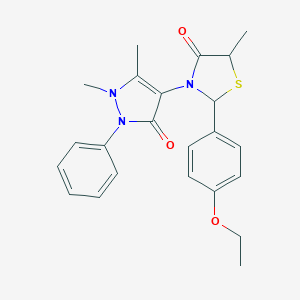
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one, also known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a thiazolidinone derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Applications De Recherche Scientifique
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new anti-inflammatory drugs. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce inflammation in animal models of inflammatory diseases.
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one also has potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Mécanisme D'action
The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of pro-inflammatory cytokines. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism in animal models of diabetes. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress and to protect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one for lab experiments is its wide range of potential applications. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, which makes it a valuable tool for researchers studying these areas. Another advantage of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is its relatively low toxicity. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to be well-tolerated in animal studies, which makes it a safe compound to use in lab experiments.
One of the limitations of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is its limited solubility in water. This can make it difficult to administer to animals in lab experiments. Another limitation is its high cost. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a synthetic compound that is relatively expensive to produce, which can make it difficult for some researchers to use in their experiments.
Orientations Futures
There are several future directions for 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one research. One area of research is the development of new anti-inflammatory drugs based on 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to be a potent inhibitor of pro-inflammatory cytokines, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Another area of research is the development of new cancer therapies based on 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and to induce apoptosis, which makes it a potential candidate for the development of new cancer drugs.
Finally, there is potential for 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one to be used in the treatment of diabetes. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to improve glucose metabolism in animal models of diabetes, which makes it a potential candidate for the development of new diabetes drugs.
Conclusion:
In conclusion, 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a synthetic compound that has potential applications in a wide range of scientific research areas. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and has potential for use in the development of new drugs in these areas. While there are limitations to the use of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments, its wide range of potential applications and relatively low toxicity make it a valuable tool for researchers.
Méthodes De Synthèse
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 1,3-thiazolidin-4-one with 4-ethoxyphenyl isothiocyanate, followed by the reaction of the resulting compound with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a catalyst. The final product is obtained through the addition of methyl iodide to the intermediate compound.
Propriétés
Nom du produit |
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C23H25N3O3S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S/c1-5-29-19-13-11-17(12-14-19)23-25(21(27)16(3)30-23)20-15(2)24(4)26(22(20)28)18-9-7-6-8-10-18/h6-14,16,23H,5H2,1-4H3 |
Clé InChI |
IPIMVIHPIQICCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2N(C(=O)C(S2)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2N(C(=O)C(S2)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)


![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B277666.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)